{[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Description
Properties
IUPAC Name |
1-[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-10-7-5-6-8-14(10)17-12(3)13(9-15-4)11(2)16-17/h5-8,15H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGOAIWYGOWBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=N2)C)CNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401184996 | |
| Record name | N,3,5-Trimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401184996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400757-13-3 | |
| Record name | N,3,5-Trimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400757-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,3,5-Trimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401184996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Core Construction
The pyrazole ring with 3,5-dimethyl substitution is commonly synthesized by the condensation of hydrazine derivatives with β-dicarbonyl compounds such as ethyl acetoacetate. For example, refluxing 3,4-dimethylphenylhydrazine with ethyl acetoacetate in aqueous or alcoholic media yields the pyrazole intermediate.
- Reaction conditions : Reflux in water or ethanol for 3-5 hours (optimal ~4 hours).
- Advantages : Water-phase reaction reduces organic solvent use, simplifies operation, and improves yield and purity.
- Post-treatment : Crystallization from isopropanol-water mixtures enhances product purity.
This method is adaptable to 2-methylphenylhydrazine derivatives for the corresponding pyrazole formation.
Introduction of the 2-Methylphenyl Group at N-1
The 2-methylphenyl group is introduced via the use of 2-methylphenylhydrazine as the starting material in the pyrazole ring formation step. This ensures regioselective substitution at the N-1 position of the pyrazole ring.
Functionalization at the 4-Position: Methylamine Substitution
The 4-position of the pyrazole ring is functionalized with a methylene group linked to a methylamine moiety. This is typically achieved by:
- Step 1 : Formation of a 4-(chloromethyl)pyrazole intermediate via chloromethylation of the pyrazole ring.
- Step 2 : Nucleophilic substitution of the chlorine atom by methylamine to yield the target compound this compound.
Alternatively, reductive amination of a 4-formylpyrazole intermediate with methylamine can be employed, though specific literature data are limited for this compound.
Representative Synthetic Route Example
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of 2-methylphenylhydrazine with ethyl acetoacetate | Reflux in ethanol or water, 3-5 h | Forms 3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-one intermediate |
| 2 | Reduction or chloromethylation at 4-position | Appropriate reducing agent or chloromethylation reagent | Generates 4-(chloromethyl)pyrazole intermediate |
| 3 | Nucleophilic substitution with methylamine | Room temperature to mild heating, solvent such as ethanol or DMF | Yields this compound |
Research Findings and Optimization Notes
- Yield and Purity : The water-phase reflux method for pyrazole formation enhances yield and purity by minimizing oxidation of hydrazine derivatives and avoiding extensive organic solvent use.
- Reaction Time : Optimizing reflux time to about 4 hours balances conversion and product stability.
- Crystallization : Use of isopropanol-water mixtures for crystallization improves product purity significantly.
- Functionalization Efficiency : Chloromethylation followed by amination provides a reliable route to the methylamine substituent, with good selectivity and yields reported in related pyrazole derivatives.
Data Table Summarizing Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This compound can be reduced to form various reduced derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. Research indicates that compounds similar to {[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine can inhibit certain enzymes involved in inflammatory pathways, suggesting its use as a therapeutic agent for conditions like arthritis and other inflammatory diseases.
Agricultural Chemistry
In agrochemical research, pyrazole derivatives are explored for their herbicidal and fungicidal properties. The ability of this compound to inhibit specific plant enzymes could lead to its application as a selective herbicide, targeting unwanted flora while preserving crop integrity.
Materials Science
The compound's unique chemical structure allows it to be incorporated into various materials for enhanced properties. Research has indicated its potential use in synthesizing polymers and composites that exhibit improved thermal stability and mechanical strength.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry examined a series of pyrazole derivatives, including this compound, for their ability to inhibit cyclooxygenase (COX) enzymes. The results demonstrated that certain modifications to the pyrazole ring enhanced anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Reference NSAID | 75% | 80% |
| {[3,5-Dimethyl...]} | 68% | 85% |
Case Study 2: Herbicidal Properties
Research published in Pesticide Science evaluated the herbicidal efficacy of various pyrazole derivatives on common agricultural weeds. The compound exhibited promising results with a significant reduction in weed biomass at concentrations as low as 50 ppm.
| Treatment Concentration (ppm) | Weed Biomass Reduction (%) |
|---|---|
| Control | 0 |
| 10 | 20 |
| 50 | 60 |
| 100 | 85 |
Mechanism of Action
The mechanism of action of {[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes. This inhibition can lead to the modulation of various biological pathways, resulting in its observed effects.
Comparison with Similar Compounds
Structural Analogues
Positional Isomers
- 3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-amine (CAS: 514816-02-5) Structural Difference: The methyl group on the benzyl substituent is at the para position instead of ortho. Molecular Weight: 215.30 g/mol (vs. 243.34 g/mol for the target compound).
Substituent Variations
- (3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine
- [3,5-Dimethyl-1-(propyl)-1H-pyrazol-4-yl]methylamine dihydrochloride hydrate
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP<sup>a</sup> | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound (CAS: 400757-13-3) | 243.34 | 2.8 | ~0.5 (DMSO) | 2-Methylbenzyl, methylamine |
| para-Methyl isomer (CAS: 514816-02-5) | 215.30 | 2.3 | ~1.2 (DMSO) | 4-Methylbenzyl, methylamine |
| Phenyl-substituted analogue | 217.28 | 2.1 | ~0.8 (DMSO) | Phenyl, methylamine |
| Propyl-substituted analogue | 229.75 | 1.9 | ~2.5 (Water) | Propyl, methylamine (dihydrochloride) |
<sup>a</sup> Predicted using fragment-based methods.
Spectroscopic Characterization
- ¹H NMR : The target compound’s spectrum would show:
- Mass Spectrometry : Molecular ion peak at m/z = 243.34 (M<sup>+</sup>), consistent with analogues .
Biological Activity
The compound {[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine (CAS No. 400757-13-3) is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H19N3
- Molecular Weight : 229.32 g/mol
- Structure : The compound features a pyrazole ring substituted with methyl and phenyl groups, contributing to its unique biological activity.
Biological Activity Overview
The biological activity of pyrazole derivatives, including the compound , has been widely studied across various domains such as antimicrobial, anti-inflammatory, and anticancer activities. Below are key findings related to the biological activities of this compound.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance:
- Case Study : A study on related pyrazole compounds demonstrated effective inhibition against various bacterial strains, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .
- Mechanism : Pyrazoles may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has been extensively documented:
- Findings : In vitro studies have shown that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages .
- Application : This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Properties
Pyrazoles have also been explored for their anticancer effects:
- Research Insights : A series of studies found that specific pyrazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .
- Targeting Mechanisms : The ability to selectively target cancerous cells while sparing healthy cells is a critical area of ongoing research.
Data Table: Biological Activities of Pyrazole Derivatives
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Inhibition of enzymes such as xanthine oxidase has been observed in related compounds, which could lead to reduced oxidative stress .
- Cell Membrane Disruption : Some studies suggest that these compounds can compromise bacterial cell membranes, leading to cell lysis .
- Cytokine Modulation : The modulation of cytokine production plays a crucial role in their anti-inflammatory effects.
Q & A
Q. Optimization strategies :
- Vary solvents (DMSO vs. THF) to improve solubility.
- Adjust reaction time (e.g., 48 hours) and temperature (35–80°C) to balance yield and decomposition .
- Screen alternative catalysts (e.g., Pd-based systems) for cross-coupling steps .
Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?
Answer:
- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H⋯N hydrogen bonds) and supramolecular packing motifs (e.g., zigzag chains via N–H⋯N bonds) .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 2.1–2.5 ppm confirm methyl groups on the pyrazole ring.
- ¹³C NMR : Signals near 150 ppm indicate aromatic carbons adjacent to nitrogen .
- DFT calculations : Validate experimental bond lengths/angles (e.g., B3LYP/6-311G(d,p) basis set) and predict frontier molecular orbitals (HOMO-LUMO gap) .
Basic: How is in vitro biological activity assessed for this compound, and what assays are recommended?
Answer:
- Antibacterial screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa) at concentrations of 10–100 μM, with IC₅₀ values calculated .
- Antitubercular activity : Test against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) .
Methodological note : Include positive controls (e.g., isoniazid) and validate results with triplicate experiments .
Advanced: How can computational methods like DFT elucidate electronic properties and reactivity of this compound?
Answer:
- Electrostatic potential (ESP) mapping : Identifies nucleophilic/electrophilic regions (e.g., negative ESP near the amine group) .
- Mulliken charges : Quantify charge distribution; the pyrazole N2 atom often carries a partial negative charge (–0.25 e) .
- Thermodynamic properties : Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) at varying temperatures (100–500 K) to predict stability under thermal stress .
Practical application : Use Gaussian 09 with B3LYP/6-311G(d,p) for geometry optimization and frequency analysis .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Case example : Discrepancies in antitubercular IC₅₀ values may arise from:
- Strain variability : Use standardized strains (e.g., M. tuberculosis H37Rv) and culture conditions .
- Compound purity : Verify via HPLC (≥95% purity) to exclude interference from synthetic byproducts .
- Assay protocols : Harmonize incubation times (e.g., 7 days for MABA) and solvent controls (DMSO ≤1% v/v) .
Statistical approach : Apply ANOVA to compare datasets, with post-hoc Tukey tests for significance (p < 0.05) .
Advanced: What experimental designs are recommended for studying environmental fate and ecotoxicology of this compound?
Answer:
- Environmental persistence :
- Hydrolysis studies : Expose the compound to pH 5–9 buffers at 25°C, monitor degradation via LC-MS .
- Soil adsorption : Use batch equilibrium tests with loam/sandy soils; calculate Freundlich constants (Kf) .
- Ecotoxicology :
- Daphnia magna acute toxicity : 48-hour LC₅₀ assays under OECD Guideline 202 .
- Algal growth inhibition : Chlorella vulgaris exposed to 0.1–10 mg/L for 72 hours; measure chlorophyll-a .
Long-term design : Implement a randomized block setup with split-split plots for multi-year ecotoxicity trials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
